molecular formula C11H20O2 B15167996 (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL CAS No. 476621-81-5

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL

Katalognummer: B15167996
CAS-Nummer: 476621-81-5
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: KKVQQTRCMASOFD-ONGXEEELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Substitution Reaction: A methoxypropan-2-yl group is introduced via a substitution reaction, often using a strong base and an appropriate alkylating agent.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1R,4R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions under controlled conditions.

    Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,4R)-4-(2-Hydroxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R,4R)-4-(2-Ethoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is unique due to its specific chiral configuration and the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

476621-81-5

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H20O2/c1-10(2,13-4)9-5-7-11(3,12)8-6-9/h5,7,9,12H,6,8H2,1-4H3/t9-,11-/m0/s1

InChI-Schlüssel

KKVQQTRCMASOFD-ONGXEEELSA-N

Isomerische SMILES

C[C@]1(CC[C@H](C=C1)C(C)(C)OC)O

Kanonische SMILES

CC1(CCC(C=C1)C(C)(C)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.